molecular formula C18H18N2O3 B2919915 4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921814-00-8

4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2919915
CAS No.: 921814-00-8
M. Wt: 310.353
InChI Key: WSOCXRMNPWMCRG-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure of this compound includes an oxindole core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Formation of the Oxindole Core: The oxindole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an alkylation reaction using isopropyl bromide and a suitable base such as potassium carbonate.

    Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction between the oxindole derivative and an appropriate benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxindole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain kinases and enzymes involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide can be compared with other oxindole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11(2)23-15-6-3-12(4-7-15)18(22)19-14-5-8-16-13(9-14)10-17(21)20-16/h3-9,11H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOCXRMNPWMCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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